![molecular formula C18H18N4O4 B12510590 N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida es un complejo compuesto orgánico con una fórmula molecular de C18H18N4O4 y un peso molecular de 354.36 g/mol . Este compuesto presenta una estructura única que incluye un anillo de oxadiazol, un grupo ciclobutil y un anillo de oxazol, lo que lo convierte en un tema interesante para diversos estudios científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. El proceso puede incluir la formación del anillo de oxadiazol a través de reacciones de ciclización, seguidas de la introducción del grupo ciclobutil y el anillo de oxazol. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que garanticen la rentabilidad y la sostenibilidad ambiental. Las técnicas como la química de flujo continuo y los principios de la química verde se pueden emplear para mejorar la eficiencia y reducir el impacto ambiental del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El anillo de oxadiazol se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr los productos deseados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de oxadiazol y oxazol, como:
- N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida
- N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida
Singularidad
La singularidad de N-{3-[5-(1-hidroxietil)-1,3,4-oxadiazol-2-il]ciclobutil}-3-fenil-1,2-oxazol-5-carboxamida radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24) |
Clave InChI |
XPEHHUISIBFLHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
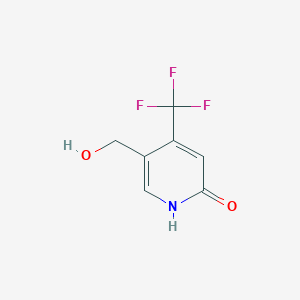
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
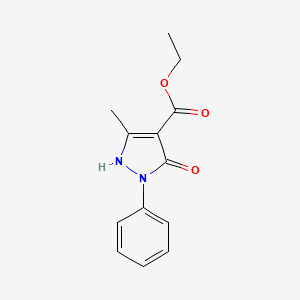
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

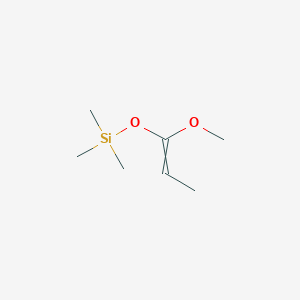
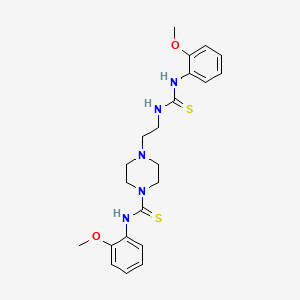

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
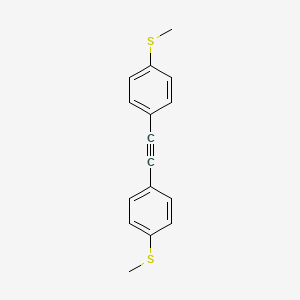
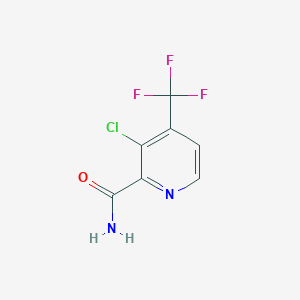
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
